![molecular formula C14H9BrF3NO B257291 N-(3-bromophenyl)-2-(trifluoromethyl)benzamide](/img/structure/B257291.png)
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has been gaining interest in scientific research due to its potential applications in cancer treatment. BPTF (Bromodomain PHD Finger Transcription Factor) is a protein that plays a crucial role in gene regulation and is overexpressed in several types of cancer. Inhibiting BPTF with compounds like N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could potentially lead to the development of new cancer therapies.
Mécanisme D'action
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide works by inhibiting the bromodomain of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which plays a crucial role in gene regulation. Inhibiting the bromodomain of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide disrupts the binding of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide to chromatin, leading to changes in gene expression and ultimately inhibiting cancer cell growth.
Biochemical and physiological effects:
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects related to cancer cell growth inhibition. In addition to the studies mentioned above, a study published in the journal Cell Death and Disease found that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide induced apoptosis (programmed cell death) in pancreatic cancer cells. These studies suggest that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition. This allows researchers to study the effects of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition without affecting other proteins or pathways. However, one limitation of using N-(3-bromophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its potential as a cancer therapy in preclinical and clinical studies. Another direction is to develop more soluble analogs of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide to improve its administration in lab experiments and potential clinical use. Additionally, further studies could investigate the effects of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide on other diseases or conditions beyond cancer.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide involves several steps. The starting material is 3-bromoaniline, which is reacted with 2-(trifluoromethyl)benzoic acid to form the intermediate 3-bromo-N-(2-(trifluoromethyl)benzoyl)aniline. This intermediate is then reacted with phosphoryl chloride and dimethylformamide to form N-(3-bromophenyl)-2-(trifluoromethyl)benzamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide has been used in several scientific studies related to cancer research. In a study published in the journal Cancer Research, researchers found that inhibiting N-(3-bromophenyl)-2-(trifluoromethyl)benzamide with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide led to a decrease in the growth of breast cancer cells. Another study published in the journal Oncogene found that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibited the growth of lung cancer cells. These studies suggest that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could be a potential strategy for cancer treatment.
Propriétés
Nom du produit |
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide |
---|---|
Formule moléculaire |
C14H9BrF3NO |
Poids moléculaire |
344.13 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9BrF3NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20) |
Clé InChI |
ZBPCUFNGXOMZPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.